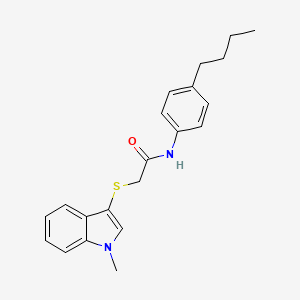
N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives often involves multiple steps, including acylation, alkylation, and condensation reactions. While specific synthesis pathways for "N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide" are not directly available, related compounds have been synthesized through similar methods. For example, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS (Yang Jing, 2010).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including "N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide," is crucial for understanding their chemical behavior and interactions. Structural characterization is typically achieved using techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis. An example includes the synthesis and structural determination of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which was characterized using NMR, IR, and X-ray diffraction, providing insights into the molecular conformation and electron distribution (Z. Ping, 2007).
科学的研究の応用
Synthesis and Biological Evaluation
Several studies have been dedicated to the synthesis and biological evaluation of compounds structurally related to "N-(4-butylphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide." For instance, Evren et al. (2019) synthesized new thiazole derivatives, including compounds structurally similar to the specified chemical, which were investigated for their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines. These compounds exhibited selective cytotoxicity, with certain derivatives showing high selectivity and inducing apoptosis, although not as high as the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Similarly, compounds with related structures were synthesized by Naraboli and Biradar (2017), which exhibited potent antimicrobial and antioxidant activities. These compounds were evaluated for their in-vitro antimicrobial activity and showed significant activity against screened bacteria and fungi, with some demonstrating very good antioxidant activity (Naraboli & Biradar, 2017).
Antitumor Activity
Yurttaş, Tay, and Demirayak (2015) focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro against a broad range of human tumor cell lines. Among the tested compounds, certain derivatives were found to have considerable anticancer activity against some cancer cell lines, showcasing the potential therapeutic applications of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
A study by Gopi and Dhanaraju (2020) aimed at synthesizing novel derivatives and evaluating their antioxidant activity. The compounds were prepared through a condensation reaction and screened for their antioxidant activity using different methods. Results revealed that most of the synthesized compounds exhibited considerable activity, with some showing remarkable activity at low concentrations, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
特性
IUPAC Name |
N-(4-butylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-3-4-7-16-10-12-17(13-11-16)22-21(24)15-25-20-14-23(2)19-9-6-5-8-18(19)20/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFSOLINFRAHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

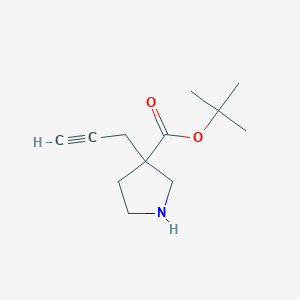
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)
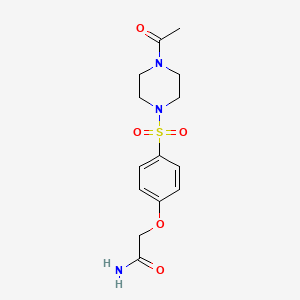
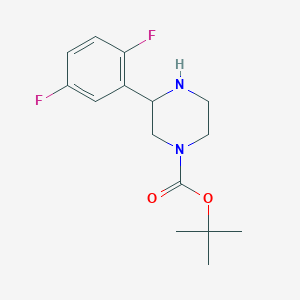

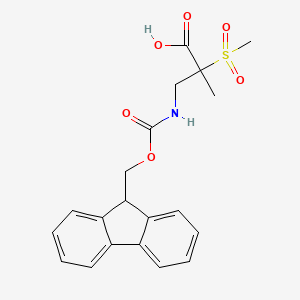


![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

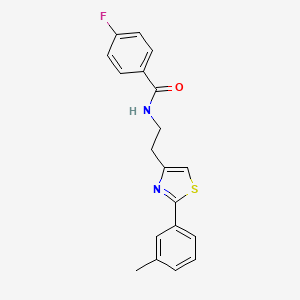
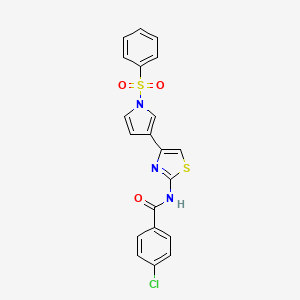
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)